molecular formula C16H14N2O2S B2717472 2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline CAS No. 338394-67-5

2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline

Cat. No.: B2717472
CAS No.: 338394-67-5
M. Wt: 298.36
InChI Key: LLFJKMJCYIKABQ-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline is an organic compound with the molecular formula C₁₆H₁₄N₂O₂S. It is characterized by a quinoxaline core substituted with a sulfonyl group attached to a 3,5-dimethylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline typically involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with quinoxaline in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and sulfonyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-Dimethylphenyl)sulfonyl]pyridine
  • 2-[(3,5-Dimethylphenyl)sulfonyl]benzoxazole
  • 2-[(3,5-Dimethylphenyl)sulfonyl]benzothiazole

Uniqueness

2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. Quinoxaline derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a quinoxaline core substituted with a sulfonyl group attached to a dimethylphenyl moiety. The molecular formula is C12_{12}H12_{12}N2_2O2_2S, with a molecular weight of approximately 252.30 g/mol.

The biological activity of this compound primarily involves interactions with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit serine proteases by covalently modifying serine residues. This mechanism is crucial in modulating various biological pathways and may contribute to its anticancer effects .
  • Antioxidant Activity : Quinoxaline derivatives often exhibit antioxidant properties, which can mitigate oxidative stress in cells and tissues .

Anticancer Activity

Numerous studies have reported the anticancer potential of quinoxaline derivatives:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, it showed an IC50_{50} value of approximately 0.126 μM against HeLa cervical cancer cells and 0.071 μM against SMMC-7721 liver cancer cells .
Cell LineIC50_{50} (μM)
HeLa0.126
SMMC-77210.071
K5620.164
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the aromatic ring enhances anticancer activity, while electron-withdrawing groups tend to reduce it. The optimal positioning of substituents significantly influences the compound's efficacy against specific cancer types .

Antimicrobial Activity

Quinoxalines have also been evaluated for their antimicrobial properties:

  • Inhibition Studies : Compounds related to this compound demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The sulfonamide group is believed to enhance the compound's ability to penetrate bacterial cell walls and inhibit growth .

Case Studies

  • Anticancer Evaluation : A study assessed the efficacy of several quinoxaline derivatives, including this compound, against a panel of cancer cell lines. The results indicated that this compound exhibited superior potency compared to standard chemotherapeutics like doxorubicin .
  • Diabetes Management : Recent research explored the potential of quinoxaline derivatives as inhibitors of α-glucosidase and secretory phospholipase A2 (sPLA2), which are implicated in diabetes-related complications. Notably, this compound showed promising results with an IC50_{50} value of 0.0475 µM for sPLA2 inhibition .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)sulfonylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-7-12(2)9-13(8-11)21(19,20)16-10-17-14-5-3-4-6-15(14)18-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFJKMJCYIKABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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